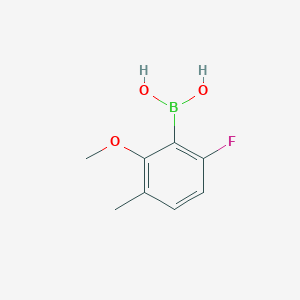

6-Fluoro-2-methoxy-3-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoro-2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUASHASYSIIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methoxy-3-methylphenylboronic acid (CAS: 1451392-02-1)

Disclaimer: This technical guide provides a comprehensive overview of 6-Fluoro-2-methoxy-3-methylphenylboronic acid based on established principles of organic chemistry and data from structurally related compounds. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, some protocols and characterization details are presented as informed, generalized methodologies for arylboronic acids.

Introduction

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis.[1][2] Its structural features—a fluorine atom and a methoxy group ortho to the boronic acid moiety, along with a methyl group—make it a sterically hindered and electronically modulated building block. These characteristics are of significant interest to researchers in drug discovery and materials science, particularly for its utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[3][4] This guide offers a technical overview of its properties, synthesis, handling, and applications for scientists and professionals in the field.

Part 1: Physicochemical Properties and Handling

Chemical and Physical Properties

A summary of the key physicochemical properties is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 1451392-02-1 |

| Molecular Formula | C8H10BFO3 |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | Typically >97% |

Data sourced from publicly available chemical supplier information.

Safety, Handling, and Storage

As with all arylboronic acids, this compound requires careful handling to ensure laboratory safety and maintain chemical integrity.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid dust formation and inhalation.[5]

-

Wash hands thoroughly after handling.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

-

To maintain product quality, it is recommended to keep the compound refrigerated.[5][6]

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Arylboronic acids can be sensitive to air and moisture; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[6]

Stability and Decomposition Pathways

Organoboronic acids are susceptible to decomposition, which can impact their effectiveness in coupling reactions.[7][8] The primary decomposition pathways include:

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often facilitated by moisture or acidic/basic conditions.[7]

-

Oxidation: The conversion of the boronic acid to the corresponding phenol.[7]

-

Trimerization (Dehydration): Three molecules of the boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine.[7]

To mitigate these decomposition pathways, it is crucial to store the compound under dry, inert conditions and to use anhydrous solvents in reactions.[7]

Caption: Major decomposition pathways for arylboronic acids.

Part 2: Synthesis and Characterization

General Synthesis of Arylboronic Acids

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] The organometallic intermediate is typically generated from the corresponding aryl halide.

Caption: General synthesis of arylboronic acids.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would start from 1-bromo-5-fluoro-3-methoxy-2-methylbenzene.

Step-by-Step Protocol:

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-5-fluoro-3-methoxy-2-methylbenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

-

The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the resulting Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica gel.[9]

-

Spectroscopic Characterization

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (around 3.8-4.0 ppm), and the methyl protons (around 2.1-2.3 ppm). The aromatic protons would exhibit splitting patterns influenced by the fluorine atom. The protons of the B(OH)₂ group would appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The carbon attached to the boron atom would also be identifiable.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom.

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad signal in the range of 28-33 ppm, which is characteristic of tricoordinate boronic acids.[10]

Part 3: Applications in Organic Synthesis

The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are most prominently used in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide.[3][11] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[4]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

The steric hindrance from the ortho-substituents in this compound can make the Suzuki-Miyaura coupling challenging.[5] The use of specialized palladium catalysts with bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[6][7]

Step-by-Step Protocol:

-

Reaction Setup:

-

In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Reaction:

-

Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

-

Work-up:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Considerations for a Sterically Hindered Substrate

The ortho-fluoro and ortho-methoxy groups in the title compound can influence its reactivity. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, potentially affecting the transmetalation step. The steric bulk of the ortho-substituents can hinder the approach of the boronic acid to the palladium complex, slowing down the reaction rate.[5] The choice of a bulky phosphine ligand is critical as it can promote the reductive elimination step and stabilize the palladium catalyst.[6][7]

Part 4: Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for organic synthesis. Its unique substitution pattern offers opportunities for creating complex molecular architectures with specific electronic and steric properties. While its steric hindrance presents challenges in reactions like the Suzuki-Miyaura coupling, modern catalytic systems with advanced ligands have made these transformations feasible. As the demand for novel pharmaceuticals and functional materials grows, the importance of such tailored building blocks in the synthetic chemist's toolbox will undoubtedly continue to increase. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its potential.

References

-

Chen, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Available at: [Link]

-

Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. Available at: [Link]

-

Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

-

Mazurek, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2030. Available at: [Link]

-

Ishihara, K., et al. (2000). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, (13), 1217-1218. Available at: [Link]

-

ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

CORE. (2022). Shifting Gears Towards the Red: Novel Boron-Based Fluorophores for Bioimaging Applications. Retrieved from [Link]

-

ACS Publications. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available at: [Link]

-

National Institutes of Health. (n.d.). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

Sources

- 1. B-(3-Fluoro-2-methoxyphenyl)boronic acid | C7H8BFO3 | CID 21931617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-2-methoxy-3-methylphenylboronic acid structure and nomenclature

An In-depth Technical Guide to 6-Fluoro-2-methoxy-3-methylphenylboronic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind its utility in modern organic chemistry.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most robust methods for forming carbon-carbon (C-C) bonds, a fundamental process in constructing the carbon skeletons of complex molecules, including pharmaceuticals and functional materials.[1]

The strategic incorporation of substituents onto the phenyl ring dramatically enhances the utility of these building blocks. Specifically, the presence of fluorine and methoxy groups, as seen in this compound, is of high interest in medicinal chemistry. Fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while methoxy groups can influence solubility and serve as key interaction points with biological targets.[3][4] This guide focuses on the specific attributes of the 6-fluoro, 2-methoxy, 3-methyl substituted variant.

Chemical Identity: Structure and Nomenclature

A precise understanding of a reagent's structure and identity is the foundation of reproducible science.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is (6-Fluoro-2-methoxy-3-methylphenyl)boronic acid . It is crucial to specify the locants for each substituent to distinguish it from its isomers, which may possess vastly different chemical properties and reactivity.

Chemical Structure

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) at the 1, 6, 2, and 3 positions, respectively.

Caption: 2D Structure of this compound.

Key Chemical Identifiers

Quantitative data for this reagent is summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 1451392-12-3 | [5] |

| Molecular Formula | C₈H₁₀BFO₃ | [5] |

| Molecular Weight | 183.97 g/mol | [5] |

| InChI Key | QNBJMPVDWYFFSD-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | |

| Appearance | White to off-white powder/crystal | [6] |

| Melting Point | 120-125 °C | |

| Solubility | Soluble in Methanol | [6] |

Note: Boronic acids can undergo dehydration to form boroxines (anhydrides), which may affect physical properties like melting point.

Synthesis Pathway

Understanding the synthesis of a building block provides insight into potential impurities and handling considerations. A common and effective method for preparing substituted phenylboronic acids is through lithium-halogen exchange followed by borylation.

General Synthetic Workflow

The synthesis typically starts from a corresponding polysubstituted haloarene. The process involves:

-

Lithiation : The haloarene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to replace the halogen atom with lithium.

-

Borylation : The resulting aryllithium species, a potent nucleophile, is then reacted with a boron electrophile, typically trimethyl borate B(OMe)₃.

-

Hydrolysis : The reaction is quenched with an acidic aqueous solution to hydrolyze the boronate ester intermediate, yielding the final boronic acid.[7]

Caption: General synthesis workflow for substituted phenylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and polyenes.[2][8]

Mechanistic Rationale

The reaction's success hinges on a well-understood catalytic cycle involving a palladium catalyst. The choice of base, solvent, and ligands is critical and is dictated by the electronic and steric properties of the coupling partners.

The generally accepted mechanism proceeds via three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation : The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a representative example. Optimization of catalyst, base, and solvent is often required for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), aqueous solution (2M, 2.0 eq)

-

Toluene/Dioxane and Water (e.g., 4:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the organic solvent (e.g., Toluene) via syringe.

-

Base Addition: Add the aqueous potassium carbonate solution. The biphasic mixture should be stirred vigorously.

-

Heating: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Significance in Drug Development

The specific substitution pattern of this compound is highly relevant in medicinal chemistry.

-

Fluorine (-F) : The C-F bond is strong, and replacing a C-H bond with C-F at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life. Its high electronegativity can also modulate the pKa of nearby functional groups and enhance binding interactions.[3]

-

Methoxy (-OCH₃) : The methoxy group is a hydrogen bond acceptor and can improve solubility and permeability. Its steric and electronic properties can be fine-tuned to optimize ligand-receptor interactions.

-

Boronic Acid Moiety : Beyond its role as a synthetic handle, the boronic acid functional group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[9] It can form reversible covalent bonds with serine residues in enzyme active sites.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

Hazard Classification : Phenylboronic acids are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11]

-

Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating and inhaling dust.[11][12]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture to prevent decomposition and anhydride formation.[10][12]

Conclusion

This compound is a valuable and highly functionalized building block. Its utility is primarily anchored in its ability to participate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. The specific combination of fluoro, methoxy, and methyl substituents makes it particularly attractive for applications in medicinal chemistry, where fine-tuning of metabolic stability, solubility, and target engagement is critical for the development of new therapeutic agents.

References

-

PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Marfavi, A. (2022). Shifting Gears Towards the Red: Novel Boron-Based Fluorophores for Bioimaging Applications. CORE. Retrieved January 22, 2026, from [Link]

-

Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved January 22, 2026, from [Link]

-

Newton, J., & Brooke, A. (2020). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Retrieved January 22, 2026, from [Link]

-

Acar, Ç., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved January 22, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid. Retrieved January 22, 2026, from [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 22, 2026, from [Link]

-

Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved January 22, 2026, from [Link]

-

Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ajrconline.org [ajrconline.org]

- 5. 2-fluoro-6-methoxy-3-methylphenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 6. 2-Fluoro-6-methoxyphenylboronic Acid | 78495-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

stability and storage of 6-Fluoro-2-methoxy-3-methylphenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 6-Fluoro-2-methoxy-3-methylphenylboronic acid and Related Arylboronic Acids

Abstract

Substituted arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions. The utility of these compounds, however, is intrinsically linked to their purity and stability. Compounds like this compound, with their specific substitution patterns, offer unique properties but also present distinct challenges regarding storage and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of this class of reagents. We will explore the fundamental physicochemical properties, detail the primary degradation pathways, establish rigorous storage and handling protocols, and outline effective methods for quality control. By grounding these recommendations in mechanistic principles, this document aims to empower scientists to ensure the integrity and reactivity of their arylboronic acid building blocks, leading to more reliable and reproducible synthetic outcomes.

Introduction to Substituted Phenylboronic Acids: A Profile of this compound

Arylboronic acids are organoboron compounds featuring a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Their prominence in organic synthesis is largely due to their role in the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1] The specific compound of interest, this compound, is a highly functionalized building block. Its electronic and steric properties, dictated by the fluoro, methoxy, and methyl substituents, are precisely what make it valuable for accessing complex molecular targets.

However, the very features that make boronic acids effective reagents also contribute to their inherent instability.[2] Issues such as dehydration, oxidation, and protodeboronation can compromise sample purity, leading to diminished reaction yields and the formation of unwanted byproducts.[2] This guide uses this compound as a representative example to discuss the broader stability challenges associated with functionalized arylboronic acids and provides a robust set of protocols to mitigate these risks.

Fundamental Instability: Key Degradation Pathways

The stability of an arylboronic acid is not absolute. It is a dynamic state influenced by environmental factors. Understanding the primary mechanisms of degradation is crucial for designing effective preservation strategies.

Dehydration to Boroxines (Anhydrides)

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is an equilibrium reaction, driven by the removal of water. While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight and physical properties of the reagent, complicating stoichiometry and potentially affecting reaction kinetics. Several commercial boronic acids are supplied as a mixture containing varying amounts of their corresponding anhydride.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond to form a phenol.[3] This is an irreversible process that results in the complete loss of the desired reagent. The mechanism can be complex, but it underscores the need to protect these compounds from atmospheric oxygen, especially for long-term storage.[4] Studies on peptide boronic acids have shown that oxidation is a major initial degradation pathway.[3]

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This pathway is particularly relevant for electron-rich or sterically hindered arylboronic acids and can be accelerated by heat or the presence of base.[2] This irreversible degradation leads to an inactive and often difficult-to-remove impurity.

Diagram 1: Principal Degradation Pathways for Arylboronic Acids This diagram illustrates the three main routes by which an arylboronic acid can degrade: reversible dehydration to a boroxine, irreversible oxidation to a phenol, and irreversible protodeboronation to an arene.

Caption: Key Degradation Pathways of Phenylboronic Acids.

Recommended Storage and Handling Protocols

A proactive and systematic approach to storage and handling is the most effective way to preserve the integrity of this compound and its analogs. The following protocols are based on established best practices for air- and moisture-sensitive reagents.

Long-Term Storage

The primary objective of long-term storage is to minimize exposure to the key degradation drivers: heat, light, moisture, and oxygen.

| Parameter | Recommendation | Rationale |

| Temperature | ≤4°C (Refrigerated) | Slows the rate of all chemical degradation pathways. Many suppliers explicitly recommend refrigeration.[4][5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[4] Backfilling containers after each use is critical. |

| Moisture | Tightly Sealed Container in a Dry Location | Prevents hydrolysis and minimizes the water available to participate in the boroxine equilibrium.[5][6][7] |

| Light | Amber Vial or Storage in the Dark | Protects against potential photolytic degradation pathways. |

Experimental Workflow: From Vial to Reaction

Proper handling during experimental use is just as critical as long-term storage. Minimizing exposure time to the laboratory atmosphere is paramount.

Protocol 1: Safe Handling and Aliquoting of Arylboronic Acids

-

Preparation: Before opening the main container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of inert gas (e.g., using a Schlenk line).

-

Aliquoting: For frequent use, it is highly advisable to aliquot the bulk supply into smaller, single-use vials. This protects the integrity of the main stock.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage vial.

-

Resealing: After dispensing the required amount, flush the headspace of the primary container with inert gas before tightly resealing.[4][7]

-

Return to Storage: Promptly return the sealed container to the recommended refrigerated conditions.

Diagram 2: Recommended Workflow for Handling Sensitive Reagents This workflow diagram outlines the critical steps for handling an air- and moisture-sensitive reagent like an arylboronic acid to maintain its purity.

Caption: Recommended Workflow for Handling and Use.

Purity Assessment and Quality Control

Regularly assessing the purity of arylboronic acids is a self-validating step that ensures reproducibility in synthetic chemistry. Several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the parent boronic acid from its impurities.[1] However, care must be taken, as on-column hydrolysis of boronate esters (and potentially the reverse for boronic acids) can be an analytical artifact.[8]

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

-

Objective: To quantify the purity of the arylboronic acid and identify potential degradation products like the corresponding phenol or protodeboronated arene.

-

Instrumentation: An HPLC system with a PDA or UV detector.[1]

-

Column: A C18 stationary phase (e.g., XSelect Premier HSS T3) is a good starting point.[1]

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid, is typically used. The optimal conditions may require method development.[1]

-

Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile/water). Analyze promptly after preparation to minimize degradation in solution.

-

Analysis:

-

Inject a standard of the pure compound (if available) to determine its retention time.

-

Inject the sample to be analyzed.

-

Integrate the peak areas. The purity can be expressed as the area percent of the main peak.

-

Use the UV spectrum from the PDA detector to help tentatively identify impurity peaks by comparing them to known or expected degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

¹H NMR: Can be used to identify and quantify protodeboronated impurities. The appearance of new aromatic signals or the disappearance of characteristic signals can indicate degradation.

-

¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is an exceptionally clean and sensitive technique for assessing purity, as the fluorine atom serves as a unique probe.

-

¹¹B NMR: This technique can be used to observe the equilibrium between the boronic acid (trigonal) and its boronate anion (tetrahedral) or boroxine forms.[9]

Safety and Hazard Management

While not acutely toxic, substituted arylboronic acids are classified as irritants and require careful handling to avoid exposure.[10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling Precautions:

-

Spill & Disposal:

Conclusion

The chemical integrity of this compound and related functionalized arylboronic acids is a prerequisite for their successful application in synthesis. Their stability is governed by a susceptibility to dehydration, oxidation, and protodeboronation. By implementing a comprehensive strategy that includes refrigerated storage under an inert atmosphere, meticulous handling protocols to minimize atmospheric exposure, and routine analytical quality control, researchers can significantly extend the shelf-life and ensure the reactivity of these valuable reagents. Adherence to these principles will foster more reliable, reproducible, and successful scientific outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4985744, 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

-

Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. JACS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21931617, B-(3-Fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

Sources

- 1. waters.com [waters.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. laballey.com [laballey.com]

- 11. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 15. chempoint.com [chempoint.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Fluoro-2-methoxy-3-methylphenylboronic acid

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Fluoro-2-methoxy-3-methylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with insights from spectroscopic data of analogous compounds to offer a comprehensive interpretation of the molecule's structural features.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis. Arylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1] The specific substitution pattern of this molecule—containing a fluorine atom, a methoxy group, and a methyl group—introduces unique electronic and steric properties that can influence its reactivity and potential applications. A thorough understanding of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns are influenced by the interplay of the electron-donating and electron-withdrawing effects of the substituents.

Aromatic Region: The aromatic region will feature two signals corresponding to the two protons on the phenyl ring.

-

H-4: This proton is expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton and also shows a longer-range coupling to the fluorine atom at position 6. The methoxy group at C-2 and the methyl group at C-3 will influence its chemical shift.

-

H-5: This proton will likely also be a doublet of doublets (dd), being coupled to H-4 and the fluorine atom at C-6.

The precise chemical shifts will be dependent on the solvent used for the analysis.[2]

Aliphatic Region:

-

Methoxy Group (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet. Its chemical shift is typically in the range of 3.5-4.0 ppm.[3]

-

Methyl Group (-CH₃): The three protons of the methyl group will also appear as a singlet, generally at a more upfield position compared to the methoxy group, likely in the range of 2.0-2.5 ppm.[4]

Boronic Acid Protons (-B(OH)₂):

-

The two hydroxyl protons of the boronic acid group will produce a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and the solvent's ability to engage in hydrogen bonding. This signal may exchange with deuterium in deuterated solvents like D₂O or methanol-d₄, leading to its disappearance.[5] The use of an alcohol solvent can also help break up potential boroxine (boronic acid anhydride trimer) formation, which can lead to complex or uninterpretable spectra.[5]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.2 | dd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| H-5 | 6.6 - 7.0 | dd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 6-10 Hz |

| -OCH₃ | 3.7 - 4.0 | s | - |

| -CH₃ | 2.1 - 2.4 | s | - |

| -B(OH)₂ | Variable (e.g., 4.0 - 8.0) | br s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The presence of fluorine will lead to characteristic C-F couplings.

Aromatic Carbons:

-

C-1 (ipso-carbon to Boronic Acid): The signal for this carbon may be broad due to the quadrupolar relaxation of the attached boron nucleus.[6] Its chemical shift will be influenced by the boronic acid group.

-

C-2 (ipso-carbon to Methoxy): This carbon will be significantly deshielded by the electronegative oxygen atom of the methoxy group.

-

C-3 (ipso-carbon to Methyl): The methyl group will have a smaller effect on the chemical shift of this carbon compared to the methoxy and fluoro groups.

-

C-4: This carbon will show a C-H correlation in an HSQC experiment.[7] Its chemical shift will be influenced by the neighboring methyl and the para-fluoro substituent.

-

C-5: This carbon will also show a C-H correlation and will be coupled to the fluorine atom.

-

C-6 (ipso-carbon to Fluorine): This carbon will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet.[8] This is a key diagnostic signal for identifying the position of the fluorine atom.

Aliphatic Carbons:

-

Methoxy Carbon (-OCH₃): This carbon will appear as a single peak in the range of 55-65 ppm.[9]

-

Methyl Carbon (-CH₃): This carbon will be found at a more upfield chemical shift, typically between 15 and 25 ppm.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 125 - 135 | s (potentially broad) | - |

| C-2 | 155 - 165 | d | ²J(C-F) ≈ 20-30 Hz |

| C-3 | 120 - 130 | d | ³J(C-F) ≈ 3-5 Hz |

| C-4 | 125 - 135 | d | ⁴J(C-F) ≈ 1-3 Hz |

| C-5 | 115 - 125 | d | ²J(C-F) ≈ 20-25 Hz |

| C-6 | 160 - 170 | d | ¹J(C-F) ≈ 240-260 Hz |

| -OCH₃ | 55 - 65 | q | ¹J(C-H) ≈ 145 Hz |

| -CH₃ | 15 - 25 | q | ¹J(C-H) ≈ 125 Hz |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, Acetone-d₆, or Methanol-d₄). The choice of solvent can affect chemical shifts.[2][10] Methanol-d₄ is often a good choice for boronic acids as it can help to break up boroxine trimers that may form in the solid state or in non-polar solvents.[5]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should be set to cover the range of approximately -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

A spectral width of 0 to 220 ppm is appropriate.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[7][11] This is essential for unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which can help in assigning quaternary carbons and confirming the overall structure.[12]

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance, and ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments could further confirm the assignments.[13]

-

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond coupling interactions expected in the NMR spectra of this compound.

Caption: Predicted J-coupling interactions in this compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can effectively verify the synthesis of this important building block, assess its purity, and gain insights into its electronic structure. The application of advanced NMR techniques, such as 2D correlation spectroscopy, is highly recommended for a complete and unambiguous structural elucidation.

References

-

Hansen, M. J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2049. Available from: [Link]

-

Le, C. M., et al. (2019). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters, 21(23), 9499–9502. Available from: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15076. Available from: [Link]

-

Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 743-750. Available from: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15076. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2049. Available from: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

-

Jamieson, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8276–8284. Available from: [Link]

-

Atak, A. & Koca, A. (2013). ¹H-NMR and ¹³C-NMR Spectra. In Phthalocyanines. IntechOpen. Available from: [Link]

-

Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1052. Available from: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]

-

Jamieson, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8276–8284. Available from: [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

Adamczyk-Woźniak, A., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(21), 3848. Available from: [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available from: [Link]

-

Ligeour, C., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 13(33), 8818–8825. Available from: [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

ResearchGate. (n.d.). 13C chemical shift substituent effect of the methyl group with respect to the heterocycle without the substituent: compounds 1a and 2a. Available from: [Link]

-

Acar, Ç., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 121-130. Available from: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000271). Available from: [Link]

-

Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 565. Available from: [Link]

-

da Silva, A. B., et al. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Diterpene. Preprints. Available from: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a powerful combination for the analysis of complex environmental mixtures. Biogeosciences, 10(3), 1583-1627. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. bg.copernicus.org [bg.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hmdb.ca [hmdb.ca]

- 8. acgpubs.org [acgpubs.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid, a crucial building block in contemporary drug discovery. Recognizing the inherent analytical challenges of boronic acids—namely their propensity for dehydration and trimerization—this document outlines a robust, principles-based strategy using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sample preparation and ionization source selection to the prediction of fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, self-validating protocol for the characterization and quantification of this and structurally related compounds.

Introduction: The Analytical Challenge of Boronic Acids

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry, primarily for its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Accurate characterization and quantification by mass spectrometry are paramount for reaction monitoring, purity assessment, and quality control.

However, boronic acids present a unique set of analytical hurdles. The boronic acid functional group, -B(OH)₂, is prone to spontaneous, reversible dehydration reactions to form cyclic anhydride trimers known as boroxines.[1][2] This equilibrium between the monomer and the boroxine complicates mass spectra, potentially leading to misinterpretation of the molecular ion and inaccurate quantification.[1][3] This guide provides the scientific rationale and a detailed protocol to navigate these challenges effectively.

Physicochemical Properties & Predicted In-Source Behavior

To develop a robust analytical method, we must first understand the molecule's inherent properties and predict its behavior within the mass spectrometer's ion source.

Molecular Structure:

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Within an electrospray ionization (ESI) source, elevated temperatures used for desolvation can drive this equilibrium towards the boroxine. Therefore, the resulting mass spectrum may show ions corresponding to the monomer, the dehydrated monomer, the trimer, and various adducts thereof, complicating data interpretation. [3][4]Our proposed method is designed to minimize and control these phenomena.

Recommended Analytical Strategy: LC-MS/MS

A well-designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for selectively identifying and quantifying the target analyte while mitigating the aforementioned challenges. Electrospray Ionization (ESI) is the preferred technique as it is a "soft ionization" method that minimizes in-source fragmentation and is well-suited for polar molecules like boronic acids. [5]

Caption: High-level workflow for the LC-MS/MS analysis of boronic acids.

Ionization Mode and Expected MS1 Ions

Both positive and negative ESI modes should be evaluated. However, negative ion mode is often advantageous for boronic acids, as they can be readily deprotonated to form the [M-H]⁻ ion. [6]This can provide a cleaner background and high sensitivity. Positive mode analysis is also feasible, primarily through the formation of protonated molecules ([M+H]⁺) and adducts. [7] A crucial aspect of the analysis is anticipating the various ions that may be observed in the full-scan (MS1) spectrum. The presence of water and mobile phase additives can lead to a variety of species.

Table 2: Predicted Ions in Full-Scan MS (MS1) for C₈H₁₀BFO₃ (Monoisotopic Mass: 184.0707)

| Ion Species | Formula | Mode | Calculated m/z | Notes |

| [M-H]⁻ | [C₈H₉BFO₃]⁻ | Negative | 183.0629 | Primary Target Ion. Deprotonated molecule. [6] |

| [M+HCOO]⁻ | [C₉H₁₁BFO₅]⁻ | Negative | 229.0683 | Formate adduct from mobile phase. |

| [M+H]⁺ | [C₈H₁₁BFO₃]⁺ | Positive | 185.0785 | Protonated molecule. |

| [M+Na]⁺ | [C₈H₁₀BFO₃Na]⁺ | Positive | 207.0599 | Sodium adduct, very common. [8] |

| [M+K]⁺ | [C₈H₁₀BFO₃K]⁺ | Positive | 223.0339 | Potassium adduct. [8] |

| [M-H₂O+H]⁺ | [C₈H₉BFO₂]⁺ | Positive | 167.0680 | Dehydrated monomer, a common in-source reaction. [3] |

| [T-3H₂O+H]⁺ | [C₂₄H₂₇B₃F₃O₆]⁺ | Positive | 499.1994 | Protonated boroxine trimer. (T = 3M) |

Rationale: The choice to target the [M-H]⁻ ion in negative mode is based on its high likelihood of formation and the reduced complexity compared to positive mode, where multiple adducts and dehydration products are common. [6]However, confirming the presence of the dehydrated monomer and the boroxine trimer in positive mode can serve as a valuable diagnostic tool.

Predicted MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By selecting the primary precursor ion (e.g., m/z 183.06 in negative mode or 185.08 in positive mode) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.

For this compound, we can predict several key fragmentation pathways based on its structure:

-

Loss of Water (H₂O): From the boronic acid group.

-

Loss of Methanol (CH₃OH): From the methoxy group.

-

Loss of a Methyl Radical (•CH₃): From either the methoxy or the ring-substituted methyl group.

-

Loss of Carbon Monoxide (CO): Common in aromatic systems.

-

Cleavage of the C-B bond: A fundamental fragmentation for phenylboronic acids. [9]

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point, providing a robust and self-validating workflow.

Sample and Mobile Phase Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Causality: Preparing the sample in the mobile phase ensures compatibility and good peak shape.

-

Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) OR 10 mM Ammonium Acetate in Water (for negative mode). [4]Causality: Formic acid provides protons for efficient positive ionization. Ammonium acetate acts as a good buffer for negative mode analysis without being overly aggressive.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (positive) or neat Acetonitrile (negative).

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a standard choice for small molecules. [4]* Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C. Causality: Maintaining a consistent temperature ensures reproducible retention times.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

10.0 min: 5% B

-

Rationale: A gradient elution ensures that the analyte is eluted as a sharp peak and that any potential impurities, including the boroxine trimer, are separated.

-

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative (separate runs).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Desolvation Temperature: 350 - 450 °C. Rationale: Optimize this temperature to ensure efficient solvent removal without inducing excessive thermal degradation or trimerization.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

MS1 Scan Range: m/z 100 - 600.

-

MS/MS Transitions (MRM for Quantification):

-

Negative Mode: 183.1 → [Predicted Fragment 1], 183.1 → [Predicted Fragment 2]

-

Positive Mode: 185.1 → 167.1, 185.1 → 153.1

-

Data Interpretation & Troubleshooting

-

Peak Tailing: Boronic acids can interact with metal surfaces in the HPLC system. If peak tailing is observed, consider using columns with hybrid surface technology or passivating the system. [10]* Multiple Peaks: If multiple peaks are observed for the analyte, it may indicate on-column conversion between the monomer and boroxine. Adjusting the mobile phase pH or water content can help shift the equilibrium to favor the monomer. [1][10]* Complex MS1 Spectrum: A spectrum with many adducts and in-source products indicates that the source conditions may be too harsh. Reduce the desolvation temperature or capillary voltage. The presence of high levels of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can be mitigated by using high-purity solvents and glassware. [8]

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for the compound's inherent reactivity. By employing a well-developed LC-MS/MS method, particularly in negative ion mode, researchers can achieve reliable and reproducible characterization and quantification. The key to success lies in understanding the potential for dehydration and trimerization, anticipating the resultant ions, and optimizing LC and MS conditions to favor the analysis of the monomeric species. This guide provides the foundational principles and a practical framework to empower scientists in their drug development endeavors.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods (RSC Publishing).

- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.Molecules, 2019.

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.SciRP.org.

- Arylboronic acid chemistry under electrospray conditions.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- Technical Support Center: Managing Boronic Acid Trimeriz

- The Boroxine–Boronic Acid Equilibrium.University of Edinburgh Research Explorer.

- Electrospray ioniz

- Common Adduct and Fragment Ions in Mass Spectrometry.ACD/Labs.

- Dealing with Metal Adduct Ions in Electrospray: Part 1.Crawford Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. support.waters.com [support.waters.com]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

A Comparative Analysis of the Electronic Effects of Fluorine and Methoxy Groups in Arylboronic Acids

An In-Depth Technical Guide:

Abstract

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic properties of the aryl ring, dictated by its substituents, profoundly influence the acid's stability, reactivity, and physicochemical properties. This guide provides a detailed examination of the electronic effects of two common, yet functionally divergent, substituents: the strongly electronegative fluorine atom and the electron-rich methoxy group. We will explore the interplay of inductive and resonance effects, the resulting impact on Lewis acidity (pKa), and the consequential effects on reactivity in cross-coupling catalysis and susceptibility to side reactions like protodeboronation. This analysis is grounded in mechanistic principles and supported by experimental data, offering field-proven insights for researchers in synthetic chemistry and drug development.

Introduction: The Pivotal Role of Arylboronic Acids

Arylboronic acids, characterized by the -B(OH)₂ functional group attached to an aromatic ring, have become cornerstone building blocks in synthetic chemistry. Their utility stems from their moderate stability, low toxicity, and exceptional versatility, particularly in the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance[1]. The reactivity and stability of an arylboronic acid are not intrinsic but are finely tuned by the electronic nature of the substituents on the aryl ring. Understanding these substituent effects is paramount for reaction optimization, catalyst selection, and the rational design of molecules with desired properties in fields like medicinal chemistry and materials science.[2][3]

This guide focuses on two substituents of high strategic importance: fluorine and the methoxy group. Fluorine, the most electronegative element, is a powerful modulator of a molecule's electronic profile, often enhancing metabolic stability and binding affinity in drug candidates.[2][4] The methoxy group, a common motif in natural products, serves as a key modulator of a drug's potency, selectivity, and pharmacokinetic profile.[5][6] Their opposing electronic characteristics provide a compelling case study in substituent effects.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of a substituent on an aromatic ring is a balance of two primary forces: the inductive effect (σ-bond polarization) and the resonance effect (π-system delocalization).[7]

-

Inductive Effect (-I): This effect is transmitted through the sigma bond framework and is primarily a function of electronegativity. Highly electronegative atoms like fluorine and oxygen pull electron density away from the ring, exerting an electron-withdrawing inductive effect.

-

Resonance Effect (+R or -R): This effect involves the delocalization of lone pairs or pi electrons through the conjugated π-system of the aromatic ring. Substituents with lone pairs adjacent to the ring (like -F and -OCH₃) can donate electron density into the ring, a +R effect. This donation primarily increases electron density at the ortho and para positions.[7]

The ultimate influence of a substituent depends on which of these effects dominates.

Fluorine: A Potent Inductive Withdrawer

Due to its supreme electronegativity (Pauling scale value of 3.98), fluorine exerts a very strong electron-withdrawing inductive effect (-I).[2] While it possesses lone pairs capable of resonance donation (+R), this effect is relatively weak for fluorine compared to other halogens due to poor orbital overlap between the compact fluorine 2p orbitals and the carbon 2p orbitals of the ring. Consequently, the inductive effect overwhelmingly dominates . The net result is that fluorine acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution but, paradoxically, directing incoming electrophiles to the ortho and para positions.[7]

Methoxy Group: A Strong Resonance Donor

The methoxy group presents a contrasting scenario. The oxygen atom is highly electronegative, leading to a moderate electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+R).[8][9] For the methoxy group, the resonance effect is generally more predominant than the inductive effect .[8] This makes the methoxy group a net electron-donating group, strongly activating the ring towards electrophilic attack, especially at the ortho and para positions.

Impact on Lewis Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable, sp³-hybridized tetrahedral boronate anion ([ArB(OH)₃]⁻). The equilibrium of this reaction defines the boronic acid's pKa.

B(OH)₂ + H₂O ⇌ [ArB(OH)₃]⁻ + H⁺

Substituents that stabilize the negative charge on the boronate anion will increase the acidity, resulting in a lower pKa value.

-

Fluorine: By strongly withdrawing electron density from the ring, fluorine substituents stabilize the resulting boronate anion. This increased stabilization facilitates the acceptance of a hydroxide ion, making the boronic acid more acidic. Therefore, fluoro-substituted arylboronic acids have significantly lower pKa values compared to unsubstituted phenylboronic acid (pKa ≈ 8.86).[10] The pKa of 4-fluorophenylboronic acid, for instance, is 8.77, while the highly fluorinated 2,3,4,6-tetrafluorophenylboronic acid has a pKa of just 6.17.[10]

-

Methoxy Group: As a net electron-donating group, the methoxy substituent pushes electron density into the aryl ring. This has a destabilizing effect on the negative charge of the boronate anion. Consequently, methoxy-substituted arylboronic acids are less acidic and exhibit higher pKa values than their unsubstituted counterpart.

Quantitative Comparison of Substituent Effects and Acidity

The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is positive for electron-withdrawing groups and negative for electron-donating groups.

| Substituent | Position | Hammett Constant (σ) | Dominant Effect | Representative pKa¹ |

| H | - | 0.00 | Reference | 8.86[10] |

| Fluorine | meta | +0.34[11] | Inductive (-I) | 8.25 (3-F)[12] |

| para | +0.06[13] | Inductive (-I) > Resonance (+R) | 8.77 (4-F)[10] | |

| Methoxy | meta | +0.11[11] | Inductive (-I) | 8.73 (3-MeO) |

| para | -0.24[11] | Resonance (+R) > Inductive (-I) | 9.15 (4-MeO) |

¹pKa values are for the respective substituted phenylboronic acid in an aqueous medium. Data for methoxy-substituted acids are representative values from compiled sources.

Consequences for Reactivity and Stability

The electronic nature of the arylboronic acid directly influences its performance in chemical reactions, most critically in the Suzuki-Miyaura coupling, and its susceptibility to decomposition pathways like protodeboronation.

Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic properties of the arylboronic acid primarily impact the transmetalation step, where the aryl group is transferred from boron to the palladium center.

For transmetalation to occur, the boronic acid must be converted to the more nucleophilic boronate anion by a base.[14][15]

-

Electron-donating groups (e.g., -OCH₃): These groups increase the electron density on the aryl ring, enhancing the nucleophilicity of the aryl group being transferred. This generally facilitates a faster transmetalation step.

-

Electron-withdrawing groups (e.g., -F): These groups decrease the electron density of the aryl ring. While this might intuitively suggest a slower transmetalation, the effect is complex. The increased acidity (lower pKa) of fluoro-substituted arylboronic acids means that a higher concentration of the reactive boronate anion is present at a given pH, which can compensate for the reduced intrinsic nucleophilicity of the aryl group.[16]

The Protodeboronation Side Reaction

A common and often detrimental side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[17] This process is typically base-catalyzed and proceeds via the boronate anion.[16][18]

Ar-B(OH)₂ + H₂O --(Base)--> Ar-H + B(OH)₃

The susceptibility to protodeboronation is highly dependent on the stability of a transient aryl anion or a related intermediate formed during the C-B bond cleavage.[16][19]

-

Electron-withdrawing groups (e.g., -F): These groups stabilize the partial negative charge that develops on the ipso-carbon during C-B bond cleavage. Consequently, arylboronic acids bearing electron-withdrawing groups are significantly more prone to protodeboronation .[18] This is a critical consideration when designing coupling reactions, as prolonged reaction times or harsh basic conditions can lead to substantial loss of the fluorinated coupling partner.

-

Electron-donating groups (e.g., -OCH₃): These groups destabilize any developing negative charge on the aryl ring, making the C-B bond more robust. As a result, arylboronic acids with electron-donating groups are generally much more stable and less susceptible to protodeboronation.

Experimental Protocols & Workflows

Scientific integrity demands robust and reproducible experimental methods. The following sections outline validated protocols for the synthesis and characterization of substituted arylboronic acids.

General Protocol for Synthesis of a Substituted Arylboronic Acid

This protocol describes a common method via organolithium or Grignard reagent formation, followed by quenching with a borate ester.[20][21]

Workflow Diagram:

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq) to a flame-dried flask containing a suitable anhydrous solvent (e.g., THF, Diethyl Ether).

-

Organometallic Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add the organolithium reagent (e.g., n-BuLi, 1.05 eq) or Grignard reagent dropwise, maintaining the temperature. Stir for 30-60 minutes at -78 °C.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, ensuring the temperature remains below -70 °C.

-

Warm and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Hydrolysis: Cool the reaction in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1M HCl) until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, hexanes/ethyl acetate) or by column chromatography.

Characterization Techniques

Accurate characterization is essential to confirm the structure and purity of the synthesized arylboronic acid.

-